molecular formula C16H19F4NO2 B13677130 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine

1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine

Katalognummer: B13677130
Molekulargewicht: 333.32 g/mol
InChI-Schlüssel: XRDZXMFUNHRJNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H19F4NO2 It is characterized by the presence of a pyrrolidine ring substituted with a fluoro-trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group

Vorbereitungsmethoden

The synthesis of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine typically involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro-Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents and fluorination agents to introduce the desired substituents onto the aromatic ring.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to enhance stability and facilitate further reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

    Oxidation and Reduction: The pyrrolidine ring and the aromatic substituents can undergo oxidation and reduction reactions under appropriate conditions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include trifluoromethylation agents, fluorinating agents, oxidizing agents, reducing agents, and acids for deprotection. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

    Material Science: The unique structural features of the compound make it useful in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluoro-trifluoromethylphenyl group can enhance binding affinity and selectivity towards specific targets, while the pyrrolidine ring contributes to the overall three-dimensional structure and pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine include other pyrrolidine derivatives with different substituents. These compounds may share some structural features but differ in their specific applications and properties. For example:

    1-Boc-3-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a chloro substituent instead of a fluoro group.

    1-Boc-3-[4-methyl-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a methyl substituent instead of a fluoro group.

The uniqueness of this compound lies in the specific combination of the fluoro and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.

Eigenschaften

Molekularformel

C16H19F4NO2

Molekulargewicht

333.32 g/mol

IUPAC-Name

tert-butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-11(9-21)10-4-5-13(17)12(8-10)16(18,19)20/h4-5,8,11H,6-7,9H2,1-3H3

InChI-Schlüssel

XRDZXMFUNHRJNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.